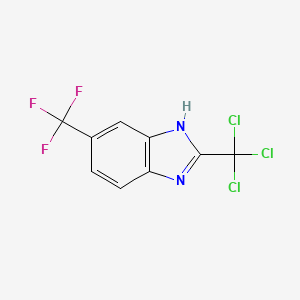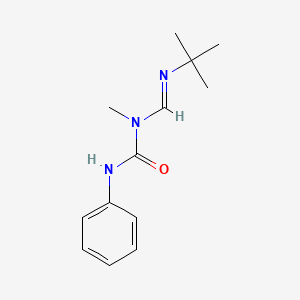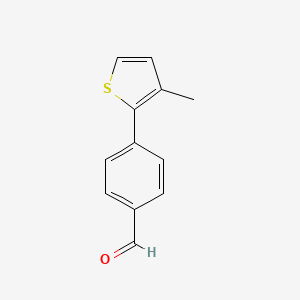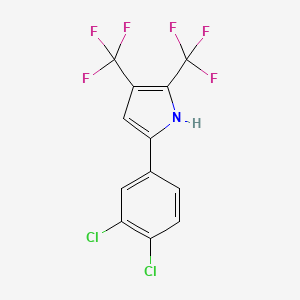
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate is a chemical compound with the molecular formula C9H11FN2O3 It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a fluoro substituent
Métodos De Preparación
The synthesis of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Fluorination: The addition of the fluoro group is carried out using a fluorinating agent under controlled conditions.
Oxidation: The final step involves the oxidation of the compound to achieve the desired structure.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: The diazonium group can participate in coupling reactions with phenols or aromatic amines to form azo compounds.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluoro and ethoxy groups may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-7-methoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a methoxy group instead of an ethoxy group.
1-Diazonio-7-ethoxy-6-chloro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a chloro group instead of a fluoro group.
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-amine: Similar structure but with an amine group instead of an oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
677028-02-3 |
|---|---|
Fórmula molecular |
C9H11FN2O3 |
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
ethyl 7-diazo-2-fluoro-6-oxohept-2-enoate |
InChI |
InChI=1S/C9H11FN2O3/c1-2-15-9(14)8(10)5-3-4-7(13)6-12-11/h5-6H,2-4H2,1H3 |
Clave InChI |
RQYMGZCOKMEGHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CCCC(=O)C=[N+]=[N-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)


![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)



![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)


![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
